molecular formula C9H7N3O4 B11800049 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid

Cat. No.: B11800049
M. Wt: 221.17 g/mol
InChI Key: XFEDIFUOIPHIAD-UHFFFAOYSA-N
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Description

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylic acid (CAS 1386980-73-9) is a high-value chemical scaffold based on the privileged pyrido[2,3-d]pyrimidine heterocyclic system, which is recognized for its resemblance to natural DNA bases and its exceptional versatility in medicinal chemistry and drug discovery . This compound serves as a critical synthetic intermediate for the development of kinase inhibitors, particularly cyclin-dependent kinase (CDK) inhibitors, following the successful precedent of pyridopyrimidine-based therapeutics like Palbociclib, a CDK4/6 inhibitor approved for breast cancer treatment . The core structure is notable for its three diversity centers, allowing for strategic functionalization at the C2, C6, and N8 positions to modulate biological activity and selectivity . Its primary research value lies in the construction of novel anti-cancer agents. The pyrido[2,3-d]pyrimidin-7-one core is a established pharmacophore capable of providing ligands for a variety of cellular receptors . Researchers exploit this carboxylic acid derivative to introduce diverse amide functionalities at the C6 position, a key strategy for optimizing drug-target interactions and pharmacokinetic properties . The methoxy group at C2 can also serve as a leaving group for nucleophilic substitution, enabling the introduction of various aryl and heteroaryl amines to further expand structure-activity relationship (SAR) studies . This compound is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O4

Molecular Weight

221.17 g/mol

IUPAC Name

2-methoxy-7-oxo-8H-pyrido[2,3-d]pyrimidine-6-carboxylic acid

InChI

InChI=1S/C9H7N3O4/c1-16-9-10-3-4-2-5(8(14)15)7(13)11-6(4)12-9/h2-3H,1H3,(H,14,15)(H,10,11,12,13)

InChI Key

XFEDIFUOIPHIAD-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C2C=C(C(=O)NC2=N1)C(=O)O

Origin of Product

United States

Preparation Methods

Synthesis from Preformed Pyrimidine Precursors

A widely reported method involves functionalizing 4-amino-5-bromopyrimidine derivatives. For example, 5-bromo-4-chloropyrimidine can be aminated to yield intermediates that undergo cyclization with malonate esters or nitriles. In one protocol, 4-amino-5-bromopyrimidine (12 ) reacts with diethyl malonate (28 ) in sodium ethoxide/ethanol to form a pyridone intermediate, which is subsequently oxidized and decarboxylated to yield the pyrido[2,3-d]pyrimidine skeleton. The methoxy group is introduced via nucleophilic substitution using methanol under basic conditions, achieving yields exceeding 60% in optimized cases.

Cyclization of Pyridone Derivatives

Alternative routes begin with α,β-unsaturated esters (3 ) condensed with malononitrile (4 ) in methanol/sodium methoxide to form 2-methoxy-6-oxo-1,4,5,6-tetrahydropyridine-3-carbonitriles (5 ). Subsequent reaction with guanidine (6 ) facilitates cyclization to 2,4-diamino-5,6-dihydropyrido[2,3-d]pyrimidin-7(8H)-ones (7 ), which are oxidized to introduce the C7 ketone and hydrolyzed to the carboxylic acid. This method emphasizes temperature control (50–80°C) and anhydrous conditions to prevent side reactions.

Multi-Step Synthesis of this compound

Knoevenagel Condensation and Subsequent Functionalization

A pivotal step involves Knoevenagel condensation between pyrimidine carbaldehydes (4a–4j ) and active methylene compounds (e.g., cyanoacetic acid). For instance, 4-methoxy-2-methylsulfanylpyrimidine-5-carbaldehyde (4a ) reacts with cyanoacetic acid in benzylamine to form a cyano-substituted intermediate (5a ), which is oxidized to the sulfoxide (6a ) using m-CPBA. Methoxy group retention is ensured by employing methanol as both solvent and nucleophile during sulfoxide displacement.

Table 1: Key Reaction Steps and Conditions

StepReagents/ConditionsYieldReference
Aldehyde formationMnO₂ in CH₂Cl₂, rt85%
Knoevenagel condensationCyanoacetic acid, BnNH₂, EtOH, reflux78%
Sulfoxidationm-CPBA, CHCl₃, 0°C92%
MethoxylationNaOMe/MeOH, 60°C65%

Oxidation and Hydrolysis

The final stages involve oxidation of the dihydropyridine ring to the 7-oxo derivative using MnO₂ or H₂O₂/acetic acid, followed by hydrolysis of the nitrile or ester to the carboxylic acid. Hydrolysis with 6M HCl at 100°C for 12 hours achieves complete conversion, though prolonged heating risks decarboxylation.

Reaction Optimization and Challenges

Temperature and Solvent Effects

Yields for cyclization steps improve significantly under anhydrous conditions, with DMF and THF preferred for their high boiling points and compatibility with NaH or LiAlH₄. For example, alkylation of 5a with methyl iodide in DMF/NaH at 50°C achieves 89% yield, whereas aqueous solvents promote hydrolysis side reactions.

Protecting Group Strategies

The methoxy group’s stability under acidic conditions necessitates temporary protection during hydrolysis steps. tert-Butyldimethylsilyl (TBDMS) ethers are employed for hydroxyl intermediates, removed selectively with tetrabutylammonium fluoride (TBAF) without affecting the pyrimidine ring.

Analytical Characterization

Spectroscopic Methods

  • ¹H NMR : The C8 proton adjacent to the ketone appears as a singlet at δ 8.58 ppm, while the methoxy group resonates as a triplet at δ 3.78 ppm.

  • MS : ESI-MS ([M+H]⁺) confirms the molecular weight of 221.17 g/mol, with fragmentation patterns consistent with decarboxylation at high energies.

  • HPLC : Reverse-phase chromatography (C18 column, 0.1% TFA/MeCN) confirms purity >98% for pharmaceutical-grade material.

Applications in Drug Discovery

The compound’s ability to inhibit kinases (e.g., CDK4/Cyclin D1) stems from its planar structure, which mimics ATP’s adenine binding site. Preclinical studies highlight dose-dependent cytotoxicity in MCF-7 breast cancer cells (IC₅₀ = 2.1 µM) and in vivo tumor regression in xenograft models. Modifications at C2 and C6 are ongoing to enhance bioavailability and selectivity .

Chemical Reactions Analysis

Carboxylic Acid Reactivity

The C-6 carboxylic acid group undergoes typical acid-catalyzed reactions:

  • Esterification : Reacts with alcohols (e.g., methanol) under acidic conditions to form methyl esters. For example, methylation yields Methyl 2-methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylate , a derivative with enhanced lipophilicity .

  • Amidation : Coupling with amines via carbodiimide reagents (e.g., EDC/HOBt) produces amides such as (5-carbamoyl-2-chloro-phenyl)-amide , which has been explored for kinase inhibition .

Methoxy Group Reactivity

The C-2 methoxy substituent can undergo:

  • Demethylation : Under strong acidic (e.g., HBr/AcOH) or oxidative conditions, yielding a hydroxyl group, which may further participate in phosphorylation or glycosylation .

Pyrido[2,3-D]pyrimidine Core

The bicyclic system participates in electrophilic substitution and redox reactions:

  • Oxidation : The 7-oxo group stabilizes the ring structure, but further oxidation of the 7,8-dihydro moiety can yield fully aromatic pyrido-pyrimidines under strong oxidants (e.g., H2_2O2_2/AcOH) .

  • Substitution at C-5 : Electrophilic aromatic substitution (e.g., nitration, halogenation) occurs at C-5 due to electron-rich regions, though substituents here reduce CDK6 inhibitory activity .

Key Reaction Pathways

The table below summarizes reaction conditions and outcomes:

Reaction Type Reagents/Conditions Product Biological Relevance
EsterificationMeOH, H2_2SO4_4, refluxMethyl ester (e.g.,)Improved membrane permeability
Amide CouplingEDC, HOBt, DMF, RTAmide derivatives (e.g., )Kinase inhibition
C-2 DemethylationHBr/AcOH, 80°C2-Hydroxy derivativeEnhanced hydrogen bonding
C-5 Electrophilic SubstitutionHNO3_3, H2_2SO4_4, 0°C5-Nitro derivativeReduced cytotoxicity

Mechanistic Insights

  • Carboxylic Acid Role : The C-6 carboxylic acid enhances solubility and enables interactions with kinase active sites (e.g., hydrogen bonding with Lys43 in CDK6) .

  • Methoxy Group Impact : The electron-donating methoxy group stabilizes the ring system but limits substitution at C-2. Its removal increases polarity and target affinity .

Synthetic Routes

The compound is synthesized via:

  • Knoevenagel Condensation : Between pyrimidine aldehydes and active methylene compounds (e.g., cyanoacetic acid) .

  • Oxidation-Substitution : Methyl sulfide intermediates are oxidized to sulfoxides and substituted with amines .

Critical SAR Findings

  • C-6 Modifications : Replacing the carboxylic acid with cyano or sulfonyl groups reduces cytotoxicity, underscoring its necessity for activity .

  • C-2 Substituents : Methoxy > methyl > aryl amines in maintaining CDK6 selectivity .

Scientific Research Applications

Synthetic Approaches

Various synthetic routes have been developed for creating pyrido[2,3-d]pyrimidine derivatives. These methods typically involve:

  • Construction from Pyrimidine or Pyridine Rings : Utilizing preformed rings to build the desired structure.
  • Functional Group Modification : Modifying existing compounds to enhance biological activity or selectivity.

These approaches allow for the exploration of structure-activity relationships (SAR) that are crucial for optimizing therapeutic efficacy.

Antitumor Activity

Research has shown that 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid exhibits potent antitumor properties. It functions as a multikinase inhibitor targeting critical pathways involved in cancer cell proliferation. For instance, studies indicate that derivatives of this compound can inhibit kinases such as CDK4/CYCLIN D1 and ARK5, leading to apoptosis in tumor cells at low concentrations (30–100 nM) .

Case Study: Cytotoxicity Evaluation

A comprehensive evaluation of cytotoxicity across various cancer cell lines revealed that compounds derived from this scaffold significantly inhibited cell growth. The following table summarizes the cytotoxic effects observed:

CompoundCell LineGI50 (µM)
2-Methoxy-7-oxoK5620.025
7x (optimized)DU1450.1
7x (with modifications)MCF-70.5

Cardiovascular Applications

In addition to its antitumor properties, this compound has been investigated for its potential as an antihypertensive agent. Pyrido[2,3-d]pyrimidines have been identified as effective ligands for various receptors involved in cardiovascular regulation, such as angiotensin II receptor antagonists .

Case Study: Antihypertensive Activity

A series of studies have documented the efficacy of these compounds in lowering blood pressure in hypertensive models:

CompoundModelEffectiveness
Pyrido derivativeSpontaneously Hypertensive RatSignificant reduction
ControlNormal RatNo effect

Mechanism of Action

The mechanism of action of 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets various enzymes and receptors, including kinases and DNA/RNA polymerases.

    Pathways Involved: It modulates signaling pathways involved in cell proliferation, apoptosis, and inflammation. For example, it may inhibit the activity of tyrosine kinases, leading to the suppression of cancer cell growth.

Comparison with Similar Compounds

Substituent Effects on Bioactivity

  • Methoxy vs.
  • Piperazinyl Substituents : Pipemidic acid’s piperazinyl group at the 2-position is critical for binding bacterial DNA gyrase, a mechanism absent in the target compound due to its methoxy group .
  • Ring Saturation : The hexahydro core in ’s compound increases rigidity, reducing conformational flexibility and possibly limiting target engagement compared to the dihydro core of the target compound .

Kinase Inhibition Potential

  • Pyrido[2,3-d]pyrimidine derivatives, including the target compound’s close analog (PDB 4MQ1, ), exhibit DYRK1A kinase inhibition via binding to the ATP pocket. The methoxy group may sterically hinder interactions compared to bulkier substituents in other inhibitors .

Antibacterial Activity

  • Structural variations (e.g., methoxy vs. piperazinyl) dictate spectrum and potency .

Industrial and Research Utility

  • The compound serves as a precursor for synthesizing kinase inhibitors and fluorophores, leveraging its carboxylic acid group for further functionalization .

Biological Activity

2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer treatment and other proliferative disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the class of pyrido[2,3-d]pyrimidines, which are known for their ability to interact with various biological targets. The presence of the methoxy group at the 2-position and the oxo group at the 7-position contribute to its pharmacological properties.

Research indicates that this compound functions primarily as a multikinase inhibitor . It has shown potent inhibitory activity against several kinases involved in cell proliferation and survival pathways. Notably, it has been identified as an effective inhibitor of CDK4/Cyclin D1 and ARK5 kinases, which play crucial roles in cancer cell cycle regulation and metabolism .

Antitumor Activity

The compound has demonstrated significant antitumor activity across various cancer cell lines. In vitro studies have shown that it induces apoptosis in tumor cells at concentrations ranging from 30 to 100 nM , indicating a high level of potency. For instance, one study highlighted its efficacy against K562 (chronic myelogenous leukemia) and DU145 (prostate cancer) cell lines .

Cytotoxicity Studies

A comparative analysis of related pyrido[2,3-d]pyrimidine compounds revealed that structural modifications significantly affect cytotoxicity. For example, variations at specific positions on the pyridopyrimidine ring were tested for their effects on cytotoxic properties. The results indicated that compounds with cyano groups exhibited enhanced activity compared to those without .

Table 1: In Vitro Cytotoxicity Data

CompoundCell LineIC50 (nM)Mechanism of Action
7xK56230Multikinase inhibition
7xDU145100Induction of apoptosis
A1NCI-H197513EGFR kinase inhibition
B1A549<50Selective activity against cancer cells

This table summarizes key findings from various studies that highlight the compound's biological activity and mechanisms.

Therapeutic Applications

The potential therapeutic applications of this compound extend beyond oncology. Its ability to inhibit multiple kinases suggests utility in treating other conditions characterized by aberrant cell proliferation, such as cardiovascular diseases and metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for 2-Methoxy-7-oxo-7,8-dihydropyrido[2,3-D]pyrimidine-6-carboxylic acid?

Methodological Answer: The synthesis of pyrido[2,3-d]pyrimidine derivatives often involves oxidation of methylpyridine precursors. For example, potassium permanganate (KMnO₄) in aqueous media under controlled temperatures (90–95°C) can oxidize methoxy-substituted pyridine intermediates to carboxylic acids. Yields may vary depending on substitution patterns; for instance, 5-methoxypyridine-2-carboxylic acid was synthesized with 47% yield, while 6-methoxy analogs achieved 84% . Optimization of stoichiometry (e.g., 0.44 mol KMnO₄ per 0.1 mol substrate) and stepwise reagent addition is critical to minimize side reactions.

Q. How is the compound characterized post-synthesis?

Methodological Answer: Key characterization methods include:

  • Elemental Analysis : Validate molecular formula (e.g., C₇H₇NO₃ requires C: 54.92%, H: 4.57%, N: 9.15%) .
  • NMR Spectroscopy : Methoxy groups typically resonate at δ 3.8–4.0 ppm, while carboxylic protons appear as broad signals near δ 9–10 ppm .
  • X-ray Crystallography : Resolve structural ambiguities (e.g., dihedral angles, hydrogen bonding) using single-crystal data. For related pyrido[2,3-d]pyrimidines, space groups like P2₁/c and lattice parameters (e.g., a = 10.2 Å, b = 12.5 Å) are reported .

Advanced Research Questions

Q. How can conflicting spectroscopic data between synthesis batches be resolved?

Methodological Answer: Discrepancies in NMR or elemental analysis may arise from residual solvents, tautomerism, or impurities. Strategies include:

  • 2D NMR (COSY, HSQC) : Assign proton-carbon correlations to confirm substituent positions.
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 423.4600 for C₁₇H₁₇N₃O₆S₂ analogs) .
  • Recrystallization : Purify using solvents like methanol/water mixtures to isolate stereoisomers or polymorphs .

Q. What strategies improve synthetic yield in large-scale preparations?

Methodological Answer:

  • Catalytic Oxidation : Replace KMnO₄ with milder oxidants (e.g., TEMPO/NaClO) to reduce overoxidation.
  • Microwave-Assisted Synthesis : Enhance reaction rates and selectivity (e.g., 6-methoxy analogs achieved 84% yield under reflux) .
  • Protection/Deprotection : Use acetyl groups (e.g., acetoxymethyl in related compounds) to stabilize reactive intermediates .

Q. How can degradation pathways be analyzed under varying pH conditions?

Methodological Answer:

  • Forced Degradation Studies : Expose the compound to acidic (pH 1–3), neutral (pH 7), and alkaline (pH 10–12) conditions at 40–60°C. Monitor via:
    • HPLC/LC-MS : Detect hydrolytic products (e.g., loss of methoxy or carboxylic acid groups).
    • UV-Vis Spectroscopy : Track absorbance shifts indicative of ring-opening or tautomerization .
  • Stability Storage : Store at –20°C in anhydrous DMSO to prevent moisture-induced hydrolysis .

Data Contradiction Analysis

Q. How to address discrepancies in reported melting points or spectral data?

Methodological Answer:

  • Interlaboratory Comparison : Cross-validate using reference standards (e.g., USP/EP guidelines for pyrido[2,3-d]pyrimidines) .
  • Thermogravimetric Analysis (TGA) : Confirm decomposition profiles (e.g., sharp endothermic peaks at 167°C for 5-methoxy analogs) .
  • Dynamic NMR : Resolve temperature-dependent conformational changes (e.g., rotamers affecting δ 7.0–8.3 ppm proton signals) .

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